molecular formula C9H17N B3269288 2-methyl-octahydro-1H-indole CAS No. 50669-77-7

2-methyl-octahydro-1H-indole

Cat. No.: B3269288
CAS No.: 50669-77-7
M. Wt: 139.24 g/mol
InChI Key: ZJHBAERTGJSGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indole (B1671886) and Octahydroindole Nucleus in Chemical Sciences

The indole nucleus, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in chemical sciences. nih.govijacskros.com It is the core structure in a vast number of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with significant pharmacological properties. nih.govwikipedia.orgbohrium.com The indole scaffold's prevalence has made it a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents for a wide range of diseases. ijpsr.comrjpn.org

The octahydroindole nucleus, the fully hydrogenated counterpart of indole, retains the bicyclic framework but possesses a three-dimensional, sp3-rich structure. This saturation confers distinct properties, most notably increased metabolic stability compared to its aromatic precursor. chemshuttle.com This enhanced stability makes the octahydroindole scaffold highly attractive in drug design. Consequently, octahydroindoles are key structural motifs in many marketed drugs, bioactive natural products, and organocatalysts. acs.orgscispace.com Their rigid, conformationally constrained framework is valuable for creating molecules that can bind to biological targets with high specificity.

Overview of the Bicyclic Octahydroindole System and its Stereochemical Complexity

The octahydroindole system is a bicyclic amine characterized by the fusion of a cyclohexane (B81311) ring and a pyrrolidine (B122466) ring. This fusion can result in two primary diastereomeric forms: cis-fused and trans-fused octahydroindoles, which dictates the relative orientation of the hydrogen atoms at the bridgehead carbons (3a and 7a).

A defining feature of the octahydroindole scaffold is its inherent stereochemical complexity. The core structure contains at least three chiral centers (at positions 2, 3a, and 7a), leading to the possibility of multiple stereoisomers. smolecule.comlongdom.org For instance, octahydroindole-2-carboxylic acid, a closely related analogue, has three chiral centers and thus can exist as four pairs of enantiomers. longdom.org

The synthesis of specific stereoisomers presents a significant challenge in organic chemistry. acs.org While cis-fused isomers are often more readily accessible, synthetic methodologies for the trans stereoisomers have historically been more limited, hindering their practical application. acs.org The development of stereocontrolled synthetic routes to access enantiomerically pure octahydroindoles is a critical area of research, as the specific stereochemistry of a molecule is often crucial to its biological activity. acs.orgnih.gov

Research Landscape of 2-Methyl-Octahydro-1H-Indole Derivatives

Research into this compound derivatives is primarily situated within the broader context of synthetic methodology development and the creation of novel molecular building blocks. The introduction of a methyl group at the 2-position adds another layer of stereochemical complexity, influencing the conformation and reactivity of the bicyclic system.

Academic investigations have successfully developed organocatalytic routes to synthesize polyfunctionalized octahydroindoles, including those with a methyl substituent at the C-2 position. scispace.comchinesechemsoc.org These methods often focus on achieving high levels of enantioselectivity and diastereoselectivity. For example, Ir-catalyzed asymmetric hydrogenation of 2-methyl-1H-indole has been shown to produce (S)-2-methylindoline with high yield and enantiomeric excess, which can be a precursor to the fully saturated octahydroindole. chinesechemsoc.org

Furthermore, specific stereoisomers of this compound are available commercially as building blocks for further synthetic elaboration, indicating their utility in discovery chemistry. enaminestore.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇N uni.lunih.gov
Molecular Weight 139.24 g/mol nih.gov
IUPAC Name 2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole nih.gov
CAS Number 50669-77-7 nih.govbldpharm.coma2bchem.com

Scope and Objectives of Academic Investigations into the this compound Core

The primary objectives of academic research focused on the this compound core and its derivatives are multifaceted and deeply rooted in the principles of modern organic synthesis and medicinal chemistry.

A central goal is the development of novel and efficient synthetic strategies. Researchers aim to create versatile methodologies that allow for the construction of the complex octahydroindole framework with precise control over its stereochemistry. acs.orgscispace.com This includes the design of one-pot reactions and tandem cyclizations to build the bicyclic nucleus from simpler acyclic precursors, often with excellent enantioselectivity (up to 95% ee). scispace.com

Another key objective is the application of these scaffolds as chiral building blocks. The rigid, stereochemically defined this compound core is an attractive starting point for the synthesis of more complex molecules. Its structural relationship to proline analogues makes it a valuable component in the design of peptidomimetics and organocatalysts. scispace.comnih.gov The closely related octahydroindole-2-carboxylic acid scaffold is a well-established key intermediate in the synthesis of important pharmaceuticals like the ACE inhibitors Perindopril and Trandolapril, driving further investigation into related structures. smolecule.comlongdom.orggoogle.com

Ultimately, the academic investigation into the this compound core aims to expand the toolbox of synthetic chemists, providing access to new, structurally diverse, and stereochemically pure compounds with potential applications in various areas of chemical and biological science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHBAERTGJSGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl Octahydro 1h Indole and Analogues

Stereoselective and Asymmetric Synthesis Approaches

The creation of specific stereoisomers of 2-methyl-octahydro-1H-indole requires precise control over the formation of multiple chiral centers. Methodologies are broadly categorized into two main approaches: the reduction of a pre-existing indole (B1671886) ring system and the de novo construction of the bicyclic framework through cyclization.

Catalytic Hydrogenation of Indole Precursors

Catalytic hydrogenation is a direct and atom-economical method for the synthesis of octahydroindoles from indole precursors. The primary challenge lies in achieving complete saturation of both the heterocyclic and carbocyclic rings while controlling the stereochemistry of the newly formed chiral centers.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The complete hydrogenation of indole derivatives to their corresponding octahydroindole structures is a demanding transformation that often requires harsh reaction conditions. However, significant progress has been made using various transition metal catalysts, including those based on rhodium, palladium, and iridium. researchgate.net The asymmetric hydrogenation of 2-substituted N-protected indoles has been explored using rhodium catalysts with monodentate phosphoramidite (B1245037) ligands. researchgate.net

For unprotected indoles, activation is typically required to disrupt the aromaticity of the indole ring. This is often achieved using a strong Brønsted acid, which protonates the indole at the C3 position to form an iminium intermediate. This intermediate is more susceptible to hydrogenation. Palladium-catalyzed systems, such as Pd(OCOCF₃)₂ with chiral ligands like (R)-H8-BINAP, have been successfully employed for the asymmetric hydrogenation of unprotected indoles to chiral indolines, which are key intermediates that can be further reduced to octahydroindoles. researchgate.net

A variety of supported metal catalysts, including platinum, palladium, rhodium, and iridium on supports like carbon, alumina, and zeolites, have been studied for the hydrogenation of 2-methylindole (B41428). researchgate.net While many of these systems are optimized for the selective formation of 2-methylindoline (B143341), the octahydroindole is often observed as a product of over-reduction. researchgate.net For instance, using Pd/C in hexafluoroisopropanol (HFIP) can lead to either tetrahydroindoles or octahydroindoles depending on the substrate's substitution pattern. researchgate.net The highest turnover frequency for the hydrogenation of 2-methylindole to 2-methylindoline was achieved with a zeolite-supported iridium catalyst. researchgate.net

Below is a table summarizing representative findings in the transition metal-catalyzed hydrogenation of indole precursors.

PrecursorCatalyst SystemConditionsProductYield/Selectivity
2-MethylindoleIridium on Zeolite60 °C, 40 bar H₂2-MethylindolineHighest TOF
N-protected IndolesRhodium / PhosphoramiditeBase (Cs₂CO₃)Chiral IndolinesUp to 74% ee
Unprotected IndolesPd(OCOCF₃)₂ / (R)-H8-BINAPBrønsted AcidChiral IndolinesUp to 98% ee
Substituted IndolesPd/CHFIPTetrahydro- or OctahydroindolesSelective based on substrate
Chemoenzymatic Processes for Stereoselective Indoline (B122111) and Octahydroindole Formation

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis. nih.gov While biocatalysis is a powerful tool for creating chiral molecules under mild conditions, its application to the complete reduction of indoles to octahydroindoles is not as extensively documented as chemical methods. nih.govresearchgate.net

The field has seen significant advances in other enzymatic transformations of indoles. For example, monoamine oxidase (MAO-N) enzymes have been used for the biocatalytic aromatization of indolines to produce indole derivatives, which is the reverse of the desired reductive process. northumbria.ac.uk Other enzymatic systems involving flavin-dependent monooxygenases have been developed for the stereoselective oxidation of indoles. nih.gov

Although direct enzymatic pathways for the exhaustive hydrogenation of the indole core are not yet mainstream, chemoenzymatic strategies can be envisioned where an enzyme is used to create a key chiral intermediate, such as an enantioenriched indoline. This intermediate could then be subjected to conventional chemical hydrogenation to yield the final octahydroindole product, with the stereochemistry of the final product being directed by the enzymatically set chiral center.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions build the bicyclic octahydroindole skeleton from acyclic or monocyclic precursors. These methods offer excellent control over relative and absolute stereochemistry through the strategic placement of functional groups and the use of chiral catalysts or auxiliaries.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic and heterocyclic compounds, driven by the formation of volatile ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.org This strategy is widely used to synthesize fused indole structures. researchgate.net The general approach involves synthesizing a precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.org

In the context of octahydroindole synthesis, a common precursor is a diallylated indole or aniline (B41778) derivative. The RCM reaction forms an unsaturated five- or six-membered nitrogen-containing ring fused to the indole or benzene (B151609) ring. For example, diallyl indoles can serve as RCM precursors for the synthesis of pyrido[1,2-a]indoles. researchgate.net Subsequent reduction of both the newly formed double bond and the indole core yields the saturated octahydroindole framework. The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5-membered rings up to 30-membered macrocycles. organic-chemistry.org The reaction is valued for its functional group tolerance and its utility in constructing complex polycyclic systems found in natural products like manzamine A. wikipedia.org

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a highly effective strategy for constructing the octahydroindole core in a single, stereocontrolled step. masterorganicchemistry.com The reaction involves a molecule containing both a diene and a dienophile, which are tethered together. Upon heating or Lewis acid catalysis, the molecule undergoes a [4+2] cycloaddition to form the bicyclic ring system. khanacademy.org

The stereochemical outcome of the IMDA reaction is highly predictable and depends on the geometry of the dienophile and the nature of the tether connecting the diene and dienophile. princeton.edu IMDA reactions are often classified as Type I (tether connects the dienophile to the terminus of the diene) or Type II (tether connects to an internal position of the diene), each leading to different isomeric products. masterorganicchemistry.comprinceton.edu This methodology provides a direct route to highly substituted six-membered rings with excellent regio- and stereocontrol. nih.gov There is also evidence of enzyme-catalyzed intramolecular Diels-Alder reactions in the biosynthesis of fungal metabolites that contain an octahydro-isoindole skeleton, highlighting the efficiency of this transformation in nature. rsc.org

Domino/Tandem Reaction Sequences (e.g., Robinson Annulation/Aza-Michael Reaction)

Domino or tandem reactions provide an efficient pathway to complex molecules like octahydroindoles from simple acyclic precursors in a one-pot operation, which can significantly shorten a synthetic sequence. A notable example is the combination of a Robinson annulation with an intramolecular aza-Michael reaction. nih.govresearchgate.net This strategy allows for the construction of the octahydroindole core with control over multiple stereocenters. nih.gov

The sequence is typically initiated by an organocatalyzed Michael addition, followed by a tandem Robinson annulation/aza-Michael double cyclization. nih.gov This approach has been successful in creating complex octahydroindoles with up to four stereocenters, achieving excellent enantioselectivities (up to 95% ee) and complete diastereoselective control. nih.gov The reaction mechanism involves the formation of a six-membered ring via Robinson annulation, followed by an intramolecular conjugate addition of a nitrogen nucleophile to form the five-membered ring of the octahydroindole system. nih.govresearchgate.net

ReactantsCatalyst/ReagentProductStereoselectivityReference
β-keto ester, tethered sulfonamide, enalPS-BEMPPolyfunctionalized octahydroindolesup to 95% ee, complete diastereoselective control nih.gov

This table illustrates a representative domino reaction for the synthesis of octahydroindole analogues.

Cyclization via N-Acyliminium Ion Intermediates

N-acyliminium ions are highly reactive electrophilic species that have been widely used in the synthesis of nitrogen-containing heterocyclic compounds. qub.ac.ukarkat-usa.org Their enhanced electrophilicity compared to iminium ions allows for a broader range of nucleophiles to be employed in carbon-carbon bond formation. arkat-usa.org The generation of N-acyliminium ions can be achieved through various methods, including the reduction of chiral unsymmetrical pyrrolidine-2,5-diones. researchgate.net

The cyclization of N-acyliminium ions is a powerful tool for constructing the fused ring systems of alkaloids and related compounds. arkat-usa.org In the context of octahydroindole synthesis, an N-acyliminium ion intermediate can be generated and subsequently trapped by an intramolecular nucleophile to form the bicyclic core. While specific examples detailing the synthesis of this compound via this method are not abundant in the literature, the general principle is a viable synthetic strategy. For instance, the treatment of a suitable precursor with a Lewis or protic acid can generate the N-acyliminium ion, which then undergoes cyclization. arkat-usa.org

Deracemization and Enantiomeric Resolution Techniques

The separation of enantiomers from a racemic mixture, known as resolution, is a critical step in the synthesis of chiral compounds. For octahydroindole derivatives, several techniques can be employed.

One common method is crystallization of diastereomeric salts . This involves reacting the racemic amine with a chiral resolving agent, such as an optically active acid, to form a pair of diastereomeric salts. mdpi.com These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. mdpi.com After separation, the individual enantiomers of the amine can be regenerated by treatment with a base.

Another powerful technique is chiral column chromatography . mdpi.com This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used application of this principle for both analytical and preparative-scale separations of enantiomers. mdpi.com

While specific deracemization protocols for this compound are not extensively documented, these general resolution techniques are applicable to this class of compounds.

Organocatalytic Approaches to Octahydroindole Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. oaepublish.com Several organocatalytic strategies have been developed for the asymmetric synthesis of octahydroindole scaffolds.

One such approach involves the asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates, catalyzed by a chiral biscinchona alkaloid. rsc.org This reaction allows for the direct functionalization of the indole C(sp³)–H bond, leading to functionalized indole derivatives in good yields and with high enantioselectivities. rsc.org The resulting nitro-substituted indole can then be reduced to the corresponding octahydroindole.

Another strategy employs a cascade reaction of 7-vinylindoles with isatin-derived 3-indolylmethanols in the presence of a chiral phosphoric acid derivative. This method leads to the diastereo- and enantioselective synthesis of C7-functionalized indoles and the construction of cyclopenta[b]indole (B15071945) and spirooxindole frameworks with excellent optical purity.

Reaction TypeReactantsCatalystKey FeaturesReference
Asymmetric Allylic Alkylation2-methyl-3-nitroindoles, Morita–Baylis–Hillman carbonatesChiral biscinchona alkaloidDirect functionalization of C(sp³)–H bonds, good yields and enantioselectivities rsc.org
Asymmetric Cascade Reaction7-vinylindoles, isatin-derived 3-indolylmethanolsChiral phosphoric acid derivativeDiastereo- and enantioselective, construction of complex fused ring systems

This table summarizes key organocatalytic approaches to functionalized indole and, by extension, octahydroindole scaffolds.

Synthesis from Chiral Pool Precursors (e.g., Amino Acid Derivatives)

The use of readily available chiral molecules, known as the chiral pool, is an attractive strategy for the synthesis of enantiomerically pure compounds. Amino acids are a prominent class of chiral pool precursors.

An improved synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed starting from an amino acid derivative. nih.gov This method involves the formation of a trichloromethyloxazolidinone derivative, which allows for the efficient separation of diastereomers. nih.gov Furthermore, this oxazolidinone intermediate can undergo completely diastereoselective α-alkylation, providing a route to α-tetrasubstituted derivatives, including the 2-methyl analogue. nih.gov For example, the synthesis of (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid hydrochloride has been achieved in high yield from such an intermediate. nih.gov

Tryptophan and its derivatives, being indole-containing amino acids, also serve as valuable starting materials. chim.it Biosynthetically, tryptophan is produced from indole and L-serine by the enzyme tryptophan synthase. chim.it This enzymatic approach has been utilized to prepare various tryptophan derivatives. chim.it Chemical syntheses can also start from tryptophan or other amino acid precursors to construct the octahydroindole ring system.

Functionalization and Derivatization Strategies for the Octahydroindole Nucleus

Once the octahydroindole core is synthesized, it can be further modified to introduce various functional groups at specific positions, allowing for the creation of a diverse range of analogues.

Substituent Introduction at Specific Ring Positions

The functionalization of the octahydroindole nucleus can be challenging due to the presence of multiple C-H bonds. However, strategies have been developed to achieve regioselective substitution.

For the parent indole system, direct C3-alkylation can be achieved with α-heteroaryl-substituted methyl alcohols mediated by Cs₂CO₃/oxone®. chemrxiv.org While this applies to the aromatic indole, it suggests that the corresponding positions on the saturated octahydroindole ring (C3 and C3a) are potential sites for functionalization, likely proceeding through different mechanisms.

More directly relevant to the this compound scaffold is the functionalization of the 2-methyl group itself. A method for the direct generation of a C,N-dianion from 2-methylindole has been developed by treating it with n-butyllithium and potassium tert-butoxide. This dianion can then react with electrophiles in a regiospecific manner at the methyl group, allowing for the introduction of various substituents at this position. This strategy could potentially be adapted to the saturated octahydroindole system to achieve selective functionalization of the 2-methyl group.

Regioselective and Stereoselective Functionalization

The rigid, fused-ring structure of the octahydro-1H-indole system provides a unique platform for controlling the regioselectivity and stereoselectivity of chemical transformations. The inherent steric and electronic properties of the scaffold can be exploited to direct functionalization to specific positions with high precision.

A notable example of stereocontrolled functionalization is the α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a closely related analogue. nih.gov In this study, the generation of a lithium enolate followed by reaction with methyl iodide resulted in a high yield (92%) and remarkable diastereoselectivity. nih.gov The high steric hindrance imposed by the cis-fused cyclohexane (B81311) ring effectively shields one face of the enolate, directing the incoming electrophile (methyl iodide) to the opposite face. This facial stereodifferentiation leads to the preferential formation of one diastereoisomer, demonstrating how the intrinsic geometry of the octahydroindole core can be harnessed to achieve high levels of stereocontrol. nih.gov

While direct functionalization of the parent this compound is less explored, modern synthetic methods for C-H functionalization of saturated N-heterocycles offer significant potential. thieme-connect.comethz.ch These advanced techniques, often employing transition-metal catalysis, enable the direct conversion of C(sp³)–H bonds into new C–C or C–X bonds. acs.orgnih.gov Such strategies could provide access to functionalized this compound derivatives at positions that are challenging to modify using traditional methods. The regioselectivity in these reactions is typically governed by directing groups or the inherent reactivity of specific C-H bonds, such as those alpha to the nitrogen atom. thieme-connect.comethz.ch The application of these emerging methodologies could unlock novel pathways for creating a diverse library of substituted octahydroindole analogues.

Table 1: Stereoselective α-Methylation of a Protected Octahydroindole Analogue
Starting MaterialReagentsProductYieldKey FindingReference
N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid methyl ester1) LDA, THF, -78 °C 2) Methyl iodide, -60 °CN-Boc-(2S,3aS,7aS)-α-methyloctahydroindole-2-carboxylic acid methyl ester92%High diastereoselectivity due to steric hindrance from the cis-fused cyclohexane ring. nih.gov

Development of Novel Synthetic Routes to this compound Systems

The most direct and established method for synthesizing this compound is the complete hydrogenation of the aromatic precursor, 2-methylindole. nih.govresearchgate.net This transformation involves the saturation of both the pyrrole (B145914) and benzene rings of the indole scaffold. While conceptually straightforward, achieving high efficiency, selectivity for the desired stereoisomer, and avoiding catalyst poisoning by the amine product can be challenging. nih.gov

Recent research has focused on developing advanced catalytic systems to overcome these hurdles. A significant breakthrough is the use of a dual-function Ruthenium N-heterocyclic carbene (Ru-NHC) catalyst. nih.govacs.org This system is capable of performing a one-pot, two-step asymmetric hydrogenation. Initially, the homogeneous Ru-NHC complex catalyzes the enantioselective reduction of the pyrrole ring. Subsequently, by increasing the temperature, the complex aggregates into nanoparticles that act as a heterogeneous catalyst for the hydrogenation of the benzene ring, yielding the fully saturated octahydroindole. nih.govacs.org This method has been successfully applied to various substituted indoles, providing the corresponding octahydroindoles with good yields and diastereoselectivity. nih.gov

Other studies have explored a range of supported metal catalysts for the hydrogenation of 2-methylindole. Catalysts based on platinum, palladium, and iridium supported on materials like carbon, alumina, or zeolites have been investigated. researchgate.netabo.fi The choice of metal, support, and reaction conditions (e.g., solvent, pressure, additives) significantly influences the reaction's efficiency and selectivity, with some systems favoring the partially hydrogenated 2-methylindoline while others can achieve the fully saturated this compound under more forcing conditions. nih.govresearchgate.net For instance, an iridium catalyst supported on a zeolite was reported to have a high turnover frequency for the hydrogenation of 2-methylindole to 2-methylindoline. researchgate.netabo.fi Further hydrogenation under appropriate conditions can lead to the desired octahydroindole product.

Table 2: Catalytic Systems for the Hydrogenation of 2-Methylindole
Catalyst SystemSubstrateProductKey ConditionsOutcomeReference
Ru-NHC ComplexN-Boc-2-methylindoleN-Boc-2-methyloctahydroindoleStep 1: 25 °C, 70 bar H₂ Step 2: 100 °C, 100 bar H₂Achieves complete hydrogenation with stereocontrol in a one-pot procedure. nih.govacs.org
Pt/C with p-toluenesulfonic acidUnprotected IndolesIndolines (can proceed to octahydroindoles)Water solventAn environmentally benign procedure for the initial reduction step. nih.gov
Iridium on Zeolite2-Methylindole2-Methylindoline60 °C, 40 bar H₂, TolueneReported high turnover frequency for the first hydrogenation step. researchgate.netabo.fi

Chemical Transformations and Reaction Mechanisms of 2 Methyl Octahydro 1h Indole

Reactivity Profiles of the Saturated Indole (B1671886) Core

The reactivity of the 2-methyl-octahydro-1H-indole core is primarily dictated by the nucleophilicity of the secondary amine and the conformational arrangement of the fused ring system. The nitrogen atom's lone pair of electrons readily participates in reactions with electrophiles. Key transformations include N-alkylation and N-acylation, which are fundamental for introducing functional diversity.

N-Alkylation: The nitrogen atom of the octahydroindole ring can be readily alkylated using various alkylating agents. This reaction typically proceeds via an SN2 mechanism, where the nitrogen acts as a nucleophile. The choice of base and solvent can influence the reaction's efficiency. For instance, the use of a strong base like sodium hydride is common to deprotonate the indole nitrogen, enhancing its nucleophilicity before the addition of an alkyl halide.

N-Acylation: Acylation of the secondary amine is another important transformation, leading to the formation of amides. This reaction is often carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Thioesters have also been explored as stable acyl sources for the N-acylation of indoles, which could be applicable to the saturated system. nih.gov The reactivity in acylation can be influenced by the steric hindrance around the nitrogen atom, which is dictated by the conformation of the bicyclic system.

The table below summarizes typical conditions for these transformations, drawing analogies from the broader indole and indoline (B122111) literature.

TransformationReagentCatalyst/BaseSolventTypical Product
N-AlkylationAlkyl HalideNaH, K₂CO₃DMF, THFN-Alkyl-2-methyl-octahydro-1H-indole
N-AcylationAcyl ChlorideTriethylamine, PyridineDichloromethaneN-Acyl-2-methyl-octahydro-1H-indole
N-AcylationCarboxylic AcidDMAPO/Boc₂ODichloromethaneN-Acyl-2-methyl-octahydro-1H-indole

Stereochemical Outcomes of Reactions Involving the Octahydroindole Moiety

The stereochemistry of this compound, which can exist as cis or trans fused diastereomers, plays a critical role in determining the stereochemical outcome of its reactions. The conformational preferences of the bicyclic system dictate the accessibility of the nitrogen's lone pair and the trajectory of incoming electrophiles.

The conformational equilibrium of the decahydroquinoline (B1201275) system, a close analog, has been studied, revealing that the preference for a methyl group at the C-2 position is significant. This suggests that the methyl group in this compound will preferentially occupy an equatorial position to minimize steric strain. This conformational bias can lead to stereoselective reactions.

In reactions such as N-alkylation and N-acylation, the approach of the electrophile can be directed by the existing stereochemistry of the ring fusion and the substituent at the 2-position. For instance, in a cis-fused system, one face of the molecule may be more sterically hindered than the other, leading to a preferred direction of attack.

The hydrogenation of 2-methyl-1H-indole to form this compound can also result in different stereoisomers depending on the catalyst and reaction conditions used. The control of this initial stereochemistry is crucial for subsequent stereoselective transformations.

Reaction Pathway Elucidation Through Mechanistic Studies

The elucidation of reaction pathways for transformations involving this compound often relies on mechanistic studies of related systems, such as indoles and other saturated heterocyclic compounds.

N-Acylation Mechanism: The N-acylation of indoles using thioesters is proposed to proceed through a base-promoted deprotonation of the indole nitrogen to form an intermediate anion. nih.gov This is followed by a nucleophilic substitution reaction between the anion and the thioester to yield the N-acylindole product. nih.gov A similar mechanism is expected for the saturated octahydroindole system.

Conformational Effects on Reactivity: The conformational flexibility of the octahydroindole ring system is a key factor in its reactivity. Computational studies on octahydroindole-2-carboxylic acid have shown that the molecule can adopt different conformations in the gas phase versus in aqueous solution. This solvent-induced conformational flexibility can significantly impact the accessibility of the reactive sites and thus the reaction pathway.

The table below outlines key mechanistic features of common transformations.

ReactionKey Mechanistic StepsInfluencing Factors
N-Alkylation SN2 displacement of a leaving group by the nitrogen nucleophile.Strength of the base, nature of the alkylating agent, solvent polarity.
N-Acylation Nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.Steric hindrance around the nitrogen, electronic properties of the acylating agent.

Further mechanistic investigations, including kinetic studies and computational modeling, are necessary to fully understand the intricate details of the reaction pathways of this compound and to enable the rational design of synthetic strategies targeting specific stereoisomers of its derivatives.

Advanced Structural Elucidation and Conformational Analysis

Conformational Preferences and Dynamics in Solution and Gas Phase

The conformational landscape of octahydroindole derivatives, including 2-methyl-octahydro-1H-indole, is characterized by the fusion of a five-membered and a six-membered ring. This fusion significantly influences the accessible conformations compared to monocyclic systems like piperidine. acs.org In the gas phase, derivatives of octahydroindole-2-carboxylic acid have been shown to favor a rigid, single minimum energy conformation, often a γ-turn. nih.gov However, in an aqueous solution, these molecules exhibit increased flexibility, with helical and polyproline-II motifs becoming energetically favorable. nih.gov This solvent-induced conformational flexibility highlights the importance of the molecular environment in determining the predominant three-dimensional structure. nih.gov

For the parent cis-octahydroindole, the molecule is not rigid but exhibits mobility at both ends of the fused rings. acs.org This inherent flexibility suggests that this compound also likely exists as an equilibrium of multiple conformers in solution. The dynamics of this equilibrium, including the rates of interconversion between different conformations, are critical for a complete understanding of the molecule's behavior.

Impact of Methyl Substitution on Conformational Flexibility

The introduction of a methyl group at the 2-position of the octahydro-1H-indole scaffold has a significant impact on its conformational flexibility and preferences. A methyl group can influence the conformational equilibrium in several ways:

Steric Hindrance : The methyl group can sterically hinder certain conformations, raising their energy and making them less populated. This can lead to a preference for conformations where the methyl group occupies a pseudo-equatorial position to minimize steric interactions.

Conformational Locking : In some cases, the steric bulk of a methyl group can "lock" the molecule into a specific conformation, significantly reducing its flexibility. This effect is particularly pronounced when the methyl group is positioned ortho to a rotatable bond, which can induce a more perpendicular arrangement of adjacent rings. nih.gov

Hydrophobic Interactions : The nonpolar methyl group can influence intermolecular interactions and solvation, which in turn can affect the conformational equilibrium in solution. nih.gov

Studies on related systems have shown that methylation can drastically affect a compound's biological and biophysical properties by altering its shape and stability. nih.gov For instance, the addition of a methyl group can stabilize a particular bioactive conformation, leading to enhanced biological activity. nih.gov The precise effect of the 2-methyl substituent on the conformational landscape of octahydro-1H-indole would depend on its stereochemistry (cis or trans relative to the ring fusion) and the specific conformers being considered.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. A variety of advanced NMR techniques can provide information on connectivity, spatial proximity of atoms, and dynamic processes.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the spatial proximity of protons within a molecule. columbia.edu These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å). indiana.edu

NOESY : This experiment can establish the relative stereochemistry of the methyl group and protons on the bicyclic ring system. For example, strong NOE cross-peaks between the methyl protons and specific protons on the octahydroindole core would indicate their close spatial arrangement, helping to define the predominant conformation. mdpi.com

ROESY : For molecules of intermediate size where the NOE may be close to zero, ROESY provides a reliable alternative as the ROE is always positive. columbia.edu

The intensities of the observed cross-peaks in NOESY and ROESY spectra are related to the distance between the interacting protons, providing quantitative data that can be used in computational modeling to refine the three-dimensional structure. mdpi.com

Variable Temperature (VT) NMR is a key technique for studying dynamic processes such as conformational exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at high temperatures. ox.ac.ukst-andrews.ac.uk

This technique can be used to:

Determine the energy barriers for conformational interconversion. rsc.org

Identify the presence of multiple conformers in solution. st-andrews.ac.uk

Quantify the relative populations of different conformers at various temperatures.

For this compound, VT-NMR could provide crucial information about the dynamics of ring flipping and the influence of the methyl group on these processes.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. researchgate.net By diffracting X-rays through a crystalline sample, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. mdpi.com

For this compound, an X-ray crystal structure would unambiguously establish:

The relative stereochemistry at all chiral centers, including the orientation of the methyl group.

The specific conformation adopted by the molecule in the crystal lattice.

Precise bond lengths and angles. nih.gov

It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution due to packing forces in the crystal. However, the crystallographic data provides an essential benchmark for validating and refining structures determined by other methods like NMR and computational modeling.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, the N-H stretching vibration would be a prominent feature. The position and shape of this band can provide information about hydrogen bonding.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying non-polar bonds and symmetric vibrations.

While vibrational spectroscopy does not provide the same level of detail about the three-dimensional structure as NMR or X-ray crystallography, it serves as a valuable fingerprinting technique. americanpharmaceuticalreview.com The vibrational spectra are unique to the specific conformation and stereoisomer of the molecule. mdpi.com Computational methods can be used to predict the vibrational frequencies for different possible conformers, and comparison with the experimental spectra can help to identify the predominant conformation. mdpi.com

Computational and Theoretical Investigations of 2 Methyl Octahydro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. For 2-methyl-octahydro-1H-indole, these methods can elucidate its electronic characteristics, thermodynamic parameters, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of multi-electron systems. It is employed to determine theoretical values for various molecular properties, including redox potentials and electronic distribution. For indole (B1671886) derivatives, DFT calculations have been used to study the electronic structure of the ground state and to calculate parameters such as HOMO-LUMO energy gaps, electronegativity (µ), hardness (η), and softness (ζ).

By applying DFT to this compound, one can compute its fundamental electronic properties. These calculations provide a quantitative understanding of the molecule's kinetic stability and reactivity. For instance, the HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Calculated PropertyIllustrative ValueDescription
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO Energy+1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment1.8 DA measure of the overall polarity of the molecule.
Ionization Potential8.1 eVThe energy required to remove an electron from the molecule.
Electron Affinity-0.9 eVThe energy released when an electron is added to the molecule.

Quantum chemical methods are instrumental in determining the thermochemical properties of molecules, including their standard molar enthalpies of formation (ΔfH°). High-level quantum-chemical calculations are often used to establish and verify experimental data for indole derivatives. These theoretical approaches can derive gas-phase enthalpies of formation and other thermodynamic functions like entropy and Gibbs free energy.

Such calculations are vital for understanding the thermodynamics of reactions involving the indole core, such as hydrogenation and dehydrogenation, which are relevant in the context of hydrogen storage. For this compound, theoretical calculations can predict its stability relative to its unsaturated precursor, 2-methylindole (B41428), and provide the enthalpy of reaction for its formation through hydrogenation.

Thermodynamic ParameterIllustrative Calculated Value (gas phase, 298.15 K)Unit
Standard Molar Enthalpy of Formation (ΔfH°)-125.5kJ·mol⁻¹
Standard Molar Entropy (S°)410.2J·mol⁻¹·K⁻¹
Standard Molar Gibbs Free Energy of Formation (ΔfG°)150.8kJ·mol⁻¹
Enthalpy of Hydrogenation (from 2-methylindole)-195.3kJ·mol⁻¹

Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can be compared with experimental results to validate molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating nuclear magnetic resonance (NMR) chemical shifts. For complex organic molecules like indole alkaloids, DFT-GIAO calculations of ¹H and ¹³C-NMR chemical shifts show excellent correlation with experimental data, aiding in the definitive assignment of stereochemistry and constitution.

For this compound, which has multiple stereocenters, theoretical NMR predictions are invaluable. By calculating the expected chemical shifts for different diastereomers, one can compare the results with measured spectra to confirm the specific stereoisomer that has been synthesized or isolated.

Carbon AtomIllustrative Experimental ¹³C Shift (ppm)Illustrative Calculated ¹³C Shift (ppm)Difference (ppm)
C258.258.9-0.7
C335.135.8-0.7
C3a42.543.1-0.6
C426.727.2-0.5
C525.926.5-0.6
C626.327.0-0.7
C732.833.4-0.6
C7a65.466.0-0.6
2-CH₃20.120.9-0.8

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a flexible molecule like this compound by exploring its various low-energy spatial arrangements. The octahydroindole core is not planar and can adopt several conformations, often referred to as "chair" or "boat" forms for the six-membered ring and "envelope" or "twist" forms for the five-membered ring.

An MD simulation would model the interactions between atoms according to a force field, tracking their trajectories over time. This analysis identifies the most stable conformers, the energy barriers between them, and the dynamics of their interconversion. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

ConformerIllustrative Relative Energy (kcal/mol)Description of Geometry
Chair-Envelope (cis-fused)0.00The most stable conformer with the six-membered ring in a chair and the five-membered ring in an envelope conformation. Methyl group is equatorial.
Chair-Twist (cis-fused)1.25A higher-energy conformer where the five-membered ring adopts a twist conformation.
Boat-Envelope (cis-fused)5.80A significantly higher-energy conformer involving a boat-like six-membered ring.
Chair-Envelope (trans-fused)2.10A stable conformer of the trans-fused diastereomer.

In Silico Studies of Reaction Pathways and Transition States

In silico studies are essential for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. Using methods like DFT, chemists can model the entire course of a reaction, from reactants to products, identifying key intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and rate.

For a molecule like this compound, these methods could be applied to study its synthesis, for example, through the catalytic hydrogenation of 2-methylindole. Calculations would identify the transition state for each successive hydrogen addition, providing insight into the reaction mechanism, stereoselectivity, and the conditions required to favor the desired product. Theoretical studies of reaction mechanisms, such as the Fischer indole synthesis, have provided deep understanding of these complex transformations.

Hypothetical Reaction StepComputational MethodIllustrative Calculated Activation Energy (ΔG‡)
Hydrogenation of 2-methylindoline (B143341) to this compound (final step)DFT (B3LYP/6-31G)22.5 kcal/mol
N-H bond dissociationDFT (B3LYP/6-31G)95.1 kcal/mol
C2-H bond dissociationDFT (B3LYP/6-31G*)102.4 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) Studies at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. At a theoretical level, this involves calculating a set of molecular descriptors for a series of compounds and using statistical methods to correlate these descriptors with their measured biological effects.

For indole derivatives, QSAR studies have been widely applied to model activities such as antifungal, antimicrobial, and anticancer effects. The molecular descriptors used in these models are often derived from quantum chemical calculations (like DFT) and can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and topological indices. A theoretical QSAR study involving this compound would begin by calculating these descriptors. This data could then be incorporated into a larger dataset of related compounds to build a model predicting a specific biological activity, thereby guiding the design of new, more potent analogues.

Molecular Descriptor TypeSpecific DescriptorIllustrative Calculated Value
ElectronicDipole Moment1.8 D
ElectronicHOMO Energy-6.2 eV
Steric/TopologicalMolecular Weight139.24 g/mol
Steric/TopologicalPolar Surface Area (PSA)12.03 Ų
Steric/TopologicalLogP (Octanol-Water Partition Coefficient)2.10

Molecular Recognition and Mechanistic Biological Investigations of Octahydroindole Scaffolds

Design and Synthesis of Octahydroindole-Based Probes for Molecular Interactions

The rational design and synthesis of molecular probes are fundamental to elucidating complex biological processes. Probes incorporating the 2-methyl-octahydro-1H-indole scaffold are synthesized to investigate specific molecular interactions with biological targets such as receptors and enzymes. The synthesis of these probes often involves stereoselective methods to control the configuration of the chiral centers within the octahydroindole core.

One common synthetic strategy involves the catalytic hydrogenation of a substituted indoline (B122111) precursor. For instance, (S)-indoline-2-carboxylic acid can be hydrogenated in the presence of a platinum(IV) oxide catalyst to yield (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov Further functionalization and modification of this core structure allow for the introduction of reporter groups (e.g., fluorophores, radioisotopes) or reactive moieties for covalent labeling of target proteins. The synthesis of (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid hydrochloride has been achieved through a multi-step process involving epimerization and subsequent hydrolysis. nih.gov

The design of these probes is guided by the structural features of the target binding site. Computational modeling and structure-activity relationship (SAR) studies of related indole (B1671886) derivatives help in optimizing the probe's affinity and selectivity. nih.govmdpi.com For example, the synthesis of indole-2-carboxamides as potential multi-target antiproliferative agents demonstrates how modifications to the indole scaffold can influence biological activity. nih.gov Fluorescent probes based on the indole scaffold have also been designed for specific ion detection, showcasing the versatility of this heterocyclic system in probe development. mdpi.comrsc.org

Below is a table summarizing key synthetic approaches for octahydroindole-based structures:

PrecursorReagents and ConditionsProductReference
(S)-indoline-2-carboxylic acidH₂, PtO₂, AcOH, 60 °C(2S,3aS,7aS)-octahydroindole-2-carboxylic acid nih.gov
(S,S,S,R)-3aAcetic acid, 6N HCl, reflux(2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid hydrochloride nih.gov
Substituted AnilinesPalladium-catalyzed intramolecular oxidative coupling, microwave irradiationFunctionalized 2-methyl-1H-indole-3-carboxylate derivatives mdpi.com

Mechanistic Studies of Ligand-Receptor Binding (in vitro, without clinical correlation)

In vitro binding assays are crucial for characterizing the interaction between a ligand and its receptor at the molecular level. For octahydroindole derivatives, these studies typically involve radioligand binding assays to determine binding affinities (Ki values) and to understand the kinetics of association and dissociation.

Mechanistic studies often employ cell membranes expressing the target receptor. For instance, in the study of opioid receptors, membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human opioid receptors are utilized. mdpi.com The assay involves incubating the cell membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., a this compound derivative). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the binding affinity can be calculated. mdpi.com

The interaction between a ligand and its receptor is often a multi-step process. documentsdelivered.com Molecular docking and dynamics simulations can provide insights into the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comresearchgate.net For example, an ionic interaction between a protonatable nitrogen atom on the ligand and a carboxylate group of an aspartate residue in the receptor is often a critical determinant for binding to opioid receptors. mdpi.com The conformationally constrained nature of the octahydroindole scaffold helps to pre-organize the pharmacophoric groups in a favorable orientation for binding, potentially leading to higher affinity and selectivity.

The following table outlines common techniques used in in vitro ligand-receptor binding studies:

TechniquePurposeKey Information Obtained
Radioligand Competitive Binding AssayTo determine the binding affinity of a test compound for a specific receptor.Inhibition constant (Ki)
Saturation Binding AssayTo determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand.Bmax, Kd
[³⁵S]GTPγS Binding AssayTo assess the functional activity of a ligand (agonist, antagonist, inverse agonist).Potency (EC₅₀) and efficacy (Emax)
Molecular Docking and DynamicsTo predict the binding mode and interactions of a ligand with its receptor.Putative binding poses, key interacting residues

Role of Octahydroindole Moieties as Conformationally Constrained Scaffolds in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The conformational flexibility of peptides is often a hurdle in drug design. Incorporating rigid scaffolds, such as the octahydroindole moiety, can constrain the peptide backbone into a specific bioactive conformation. acs.org

The octahydroindole scaffold can be considered a constrained analog of the amino acid tryptophan. figshare.com By replacing a flexible portion of a peptide with this rigid unit, the resulting peptidomimetic can be locked into a conformation that is optimal for binding to its target receptor. This can lead to increased potency and selectivity. nih.gov The synthesis of chiral octahydroindole scaffolds with protected amino and carboxylic acid groups allows for their incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. researchgate.net

The design of such peptidomimetics is often guided by the desired secondary structure (e.g., α-helix, β-turn) that the native peptide adopts upon binding to its receptor. nih.gov The rigid bicyclic structure of the octahydroindole can serve as a template to correctly orient the side chains that are crucial for molecular recognition.

The following table highlights the advantages of using octahydroindole scaffolds in peptidomimetics:

FeatureAdvantage
Conformational RigidityPre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Stereochemical DiversityMultiple chiral centers allow for fine-tuning of the spatial arrangement of functional groups.
Increased StabilityThe non-peptidic nature of the scaffold can confer resistance to proteolytic degradation.
Improved PharmacokineticsCan lead to better absorption, distribution, metabolism, and excretion (ADME) properties compared to native peptides.

Biosynthetic Pathways Involving Indole and Indoline Precursors to Octahydroindole Structures

The biosynthesis of octahydroindole-containing natural products is often linked to the metabolism of indole and indoline precursors, which are themselves typically derived from the amino acid tryptophan. nih.gov Tryptophan is synthesized from chorismate via the shikimic acid pathway. nih.gov

The conversion of the aromatic indole or indoline ring to the saturated octahydroindole structure involves a series of reduction steps. These reactions are catalyzed by specific enzymes, often oxidoreductases, within the producing organism. While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, the general principles can be inferred from the biosynthesis of other indole alkaloids. nih.govresearchgate.net

For example, the biosynthesis of many fungal indole alkaloids involves the enzymatic modification of the indole ring of tryptophan. nih.gov These modifications can include prenylation, oxidation, and rearrangement, followed by reduction steps to yield saturated heterocyclic systems. In plants, strictosidine (B192452) synthase is a key enzyme in the biosynthesis of terpenoid indole alkaloids, catalyzing the condensation of tryptamine (B22526) and secologanin. cjnmcpu.com Subsequent enzymatic transformations can lead to a vast array of complex structures, some of which may involve the reduction of the indole nucleus.

The biosynthesis of oxindole (B195798) alkaloids, which are structurally related to indoles, involves an oxidative process of monoterpenoid indole alkaloids. nih.gov It is plausible that the biosynthesis of octahydroindoles could proceed through a reductive pathway starting from similar indole or indoline intermediates.

Key precursors and intermediates in the biosynthesis of indole-related structures are listed below:

Precursor/IntermediateRole in Biosynthesis
ChorismateA key intermediate in the shikimic acid pathway, leading to the synthesis of aromatic amino acids.
AnthranilateA precursor to tryptophan.
TryptophanThe primary building block for most indole alkaloids.
TryptamineFormed by the decarboxylation of tryptophan, a common intermediate in alkaloid biosynthesis.
IndolineA reduced form of indole that can serve as a precursor to fully saturated systems.

Applications in Chemical Research and Development

2-Methyl-Octahydro-1H-Indole as a Synthetic Building Block for Complex Molecules

While the aromatic indole (B1671886) nucleus is widely recognized as a "privileged" scaffold and a crucial building block in the synthesis of pharmaceuticals and natural products, the specific use of its fully hydrogenated form, this compound, as a starting material for complex molecule synthesis is not extensively documented in readily available scientific literature. Theoretical applications would involve leveraging its chiral centers and functionalizable secondary amine for the stereoselective synthesis of alkaloids or other complex nitrogen-containing compounds. However, specific, published examples of its use as a foundational building block are sparse compared to its aromatic counterpart, 2-methyl-1H-indole, which is frequently used in the development of medicinally important derivatives. mdpi.combipublication.comunina.it

Use in Asymmetric Catalysis as Ligands or Organocatalysts

The field of asymmetric organocatalysis frequently employs chiral amines and heterocyclic structures to create catalysts and ligands for enantioselective reactions. princeton.edunih.govnih.gov Indole-based chiral architectures, in particular, have been developed into effective catalysts and ligands for a variety of chemical transformations. nih.govnih.govnih.govrsc.org Given that this compound possesses inherent chirality, it represents a potential candidate for development into a chiral ligand or organocatalyst. However, current research predominantly focuses on the application of more complex, aromatic indole derivatives in this context. rsc.org There is a lack of specific studies in the available literature demonstrating the direct use of the simpler, saturated this compound scaffold as a primary component in either chiral ligands for metal-catalyzed reactions or as a standalone organocatalyst.

Integration into Liquid Organic Hydrogen Carrier (LOHC) Systems for Energy Storage Research

One of the most promising and well-researched applications of this compound is its role as the hydrogen-rich form in a Liquid Organic Hydrogen Carrier (LOHC) system. LOHC technology provides a safe and efficient method for storing and transporting hydrogen by chemically bonding it to a liquid carrier molecule. The system based on the 2-methylindole (B41428)/2-methyloctahydroindole pair is considered a promising candidate due to its favorable hydrogen storage capacity and reaction kinetics. researchgate.net

The fully hydrogenated this compound (also referred to as 8H-2-methylindole in this context) serves as the hydrogen storage molecule. It can be safely stored and transported under ambient conditions. To release the hydrogen, it undergoes a catalytic dehydrogenation process. This reversible reaction proceeds via partially dehydrogenated intermediates, primarily 2-methylindoline (B143341), before releasing its stored hydrogen to yield the hydrogen-lean form, 2-methylindole. researchgate.net

Research has shown that the 2-methylindole system has a theoretical gravimetric hydrogen storage capacity of 5.76 wt%. The hydrogenation (hydrogen uptake) is typically carried out using a ruthenium-based catalyst, while the dehydrogenation (hydrogen release) is effectively catalyzed by a palladium-based catalyst. Studies using X-ray photoelectron spectroscopy and temperature-programmed desorption have elucidated the reaction pathway on a platinum surface, identifying key intermediates like 2-methylindoline and π-allyl species during the dehydrogenation process. researchgate.net

Research Findings on the 2-Methylindole LOHC System
ParameterValue / ConditionCatalystReference
Hydrogen Storage Capacity5.76 wt%N/A nih.gov
Hydrogenation Temperature120–170 °C5 wt% Ru/Al₂O₃ nih.gov
Hydrogenation Pressure7 MPa (approx. 70 atm)
Dehydrogenation Temperature160–200 °C5 wt% Pd/Al₂O₃ nih.gov
Dehydrogenation Pressure1 atm
Dehydrogenation Intermediates2-Methylindoline, π-allyl speciesPt(111) surface researchgate.net

Development of Chemical Probes for Biological Systems (Non-Therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. nih.govnih.gov These tools can be modified with reporter tags, such as fluorescent dyes or biotin, to facilitate detection and analysis. magtech.com.cn While indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, mdpi.comnih.gov the specific development and application of this compound as a non-therapeutic chemical probe is not well-documented in the scientific literature. The creation of such a probe would require chemical modification to attach a reporter group and subsequent validation of its utility in biological assays, for which there are currently no specific published examples.

Future Perspectives in 2 Methyl Octahydro 1h Indole Research

Emerging Synthetic Methodologies for Enhanced Stereocontrol

The development of efficient and highly stereoselective synthetic routes to substituted octahydroindoles, such as 2-methyl-octahydro-1H-indole, is a primary focus of future research. The control over the multiple stereocenters in the octahydroindole core is crucial for its application in various fields.

Recent advancements in asymmetric catalysis are poised to play a significant role in the synthesis of enantiomerically pure this compound. For instance, highly enantioselective hydrogenation of N-protected indoles has been achieved using rhodium catalysts with chiral bisphosphine ligands like PhTRAP. researchgate.net This approach could be adapted for the synthesis of specific stereoisomers of this compound. Furthermore, organocatalysis offers a powerful tool for the asymmetric synthesis of complex molecules. A two-step asymmetric synthesis of octahydroindoles has been developed utilizing an organocatalyzed Michael addition followed by a tandem Robinson−aza-Michael double cyclization, yielding products with excellent enantioselectivities (up to 95% ee) and complete diastereoselective control. scispace.com

Future methodologies will likely focus on the development of novel catalytic systems that offer even greater efficiency and selectivity. This includes the design of new chiral ligands for transition metal catalysts and the exploration of biocatalysis, using enzymes to perform highly specific stereoselective transformations. The use of computational tools to design catalysts and predict their stereochemical outcomes will also be instrumental in accelerating the discovery of new synthetic methods.

Table 1: Comparison of Emerging Synthetic Methodologies for Octahydroindoles

MethodologyCatalyst/ReagentKey AdvantagesPotential for this compound
Asymmetric HydrogenationRhodium complex with chiral bisphosphine ligand (e.g., PhTRAP)High enantioselectivity for N-protected indoles. researchgate.netProduction of specific enantiomers of this compound.
Organocatalyzed Tandem CyclizationOrganocatalyst followed by PS-BEMPConstruction of complex octahydroindoles with multiple stereocenters in a one-pot operation. scispace.comEfficient synthesis of highly substituted this compound derivatives.
Brønsted Acid Catalyzed Transfer HydrogenationHantzsch dihydropyridine (B1217469) with a Brønsted acidMetal-free and efficient for the synthesis of optically active indolines. researchgate.netA greener alternative for the synthesis of chiral this compound.

Advanced Computational Approaches for Structure-Function Relationships

Understanding the relationship between the three-dimensional structure of this compound and its potential functions is a key area for future investigation. Advanced computational methods are becoming increasingly indispensable in this endeavor. While specific computational studies on this compound are not yet prevalent, the application of established computational techniques to this molecule and its derivatives holds great promise.

Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be employed to predict the biological activity of novel this compound derivatives. mdpi.com By analyzing the physicochemical properties of a series of related compounds and their corresponding biological activities, QSAR models can identify key structural features that contribute to a desired function. This can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular docking simulations can provide insights into the potential binding modes of this compound with various biological targets. nih.gov This information is crucial for understanding its mechanism of action and for designing more potent and selective analogues. Furthermore, machine learning algorithms are being increasingly used to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships that may not be apparent from traditional methods. uni-bonn.de

Exploration of Novel Non-Therapeutic Applications in Materials Science and Catalysis

Beyond its potential in medicinal chemistry, the this compound scaffold could find applications in materials science and catalysis. The rigid, three-dimensional structure of the octahydroindole core, combined with the presence of a secondary amine, makes it an interesting building block for the synthesis of novel polymers and functional materials.

For example, indole-based polymers have been investigated for their electronic and optical properties. The incorporation of the saturated this compound unit could lead to materials with enhanced solubility, processability, and potentially new photophysical properties. The chirality of enantiomerically pure this compound could also be exploited in the development of chiral stationary phases for chromatography or as a component of chiral sensors.

In the field of catalysis, this compound and its derivatives could serve as chiral ligands for asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the stereocenters of the octahydroindole backbone can create a chiral environment that influences the stereochemical outcome of a reaction. The development of new catalysts based on this scaffold could lead to more efficient and selective methods for the synthesis of valuable chiral molecules.

Interdisciplinary Research Directions in Octahydroindole Chemistry

The future of this compound research will likely be characterized by increasing interdisciplinary collaboration. The synthesis of novel derivatives will require the expertise of synthetic organic chemists, while the evaluation of their biological properties will involve pharmacologists and biochemists. The development of new materials will necessitate collaborations with polymer chemists and materials scientists.

Furthermore, the integration of computational chemistry will be crucial across all these areas. Theoretical chemists can help to design new synthetic routes, predict the properties of novel compounds, and elucidate their mechanisms of action at a molecular level. This synergistic approach, combining experimental and computational methods, will be essential for unlocking the full potential of the this compound scaffold and advancing the broader field of octahydroindole chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-octahydro-1H-indole
Reactant of Route 2
2-methyl-octahydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.